2-(2-Benzoylphenyl)-3-phenyl-2H-indazole

COX-2 inhibition Inflammation Enzymatic assay

2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6) is a synthetic, 2,3-diaryl-substituted 2H-indazole derivative with the molecular formula C₂₆H₁₈N₂O and a molecular weight of 374.4 g/mol. It belongs to a compound class extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications.

Molecular Formula C26H18N2O
Molecular Weight 374.4 g/mol
CAS No. 137720-94-6
Cat. No. B14262113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzoylphenyl)-3-phenyl-2H-indazole
CAS137720-94-6
Molecular FormulaC26H18N2O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4C(=O)C5=CC=CC=C5
InChIInChI=1S/C26H18N2O/c29-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28/h1-18H
InChIKeyHQEZBTVUUWALHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6): Core Identity & Baseline Procurement Profile


2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6) is a synthetic, 2,3-diaryl-substituted 2H-indazole derivative with the molecular formula C₂₆H₁₈N₂O and a molecular weight of 374.4 g/mol . It belongs to a compound class extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications [1]. The compound carries a benzoylphenyl substituent at the N-2 position and a phenyl group at C-3 of the indazole core, distinguishing it from 1-substituted or N-unsubstituted indazole congeners commonly found in kinase-targeted libraries [2]. Its experimentally determined COX-2 inhibitory activity (IC₅₀ = 102 nM against human recombinant COX-2) places it within the sub-micromolar potency range relevant for probe compound selection in inflammation research [3].

Why Generic Substitution of 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6) with In-Class Indazoles Fails in COX-2-Focused Research


The 2H-indazole scaffold exhibits pronounced regioisomeric and substituent-dependent pharmacology that precludes interchangeable use of in-class compounds. N-2 versus N-1 substitution alone dictates whether the compound behaves as a COX-2 ligand or a kinase-targeted agent [1]. Within the 2,3-diaryl-2H-indazole subseries, COX-2 inhibitory potency spans over two orders of magnitude depending on the nature and position of aryl substituents: unsubstituted 2,3-diphenyl-2H-indazoles routinely fall in the low-micromolar range, while optimized (aza)indazole derivatives achieve IC₅₀ values near 400 nM [2]. Critically, the 2-benzoylphenyl motif in this compound introduces a hydrogen-bond-accepting carbonyl that is absent from simple 2,3-diphenyl-2H-indazoles, a pharmacophoric feature directly implicated in COX-2 active-site interactions [3]. Generic procurement of a '3-phenylindazole' or 'N-benzoylindazole' without verifying the exact substitution pattern therefore carries substantial risk of obtaining a compound with entirely divergent target engagement and potency [4].

Quantitative Differentiation Evidence for 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6) vs. Comparator Compounds


COX-2 Inhibitory Potency: 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole vs. Celecoxib — A Quantitative Cross-Study Comparison

The compound inhibits human recombinant COX-2 with an IC₅₀ of 102 nM (0.102 μM), measured by HPLC quantification of 12-HHT formation from arachidonic acid [1]. In a separate validated study using an enzyme-linked immune sorbent assay (ELISA) kit under comparable in vitro conditions, the clinical reference inhibitor celecoxib exhibited an IC₅₀ of 0.03 μM (30 nM) against human recombinant COX-2 [2]. This places the target compound approximately 3.4-fold less potent than celecoxib but within the same nanomolar potency tier. Within the broader (aza)indazole series, the optimized lead compound 16 (2,3-diaryl-substituted) achieved an IC₅₀ of 0.409 μM (409 nM) [3], meaning that 2-(2-benzoylphenyl)-3-phenyl-2H-indazole is approximately 4-fold more potent than this advanced indazole-series lead on a molar basis.

COX-2 inhibition Inflammation Enzymatic assay

Structural Differentiation from N-Benzoylindazole HNE Inhibitors: Target Selectivity Profile Inferred from Scaffold Architecture

A closely related structural class — N-benzoylindazole derivatives — has been extensively characterized as human neutrophil elastase (HNE) inhibitors, with optimized compounds such as the 3-CN derivative 5b achieving IC₅₀ values as low as 7 nM against HNE [1]. These N-benzoylindazoles carry the benzoyl substituent at position N-1 of the indazole, whereas 2-(2-benzoylphenyl)-3-phenyl-2H-indazole places the benzoylphenyl group at the N-2 position and adds a phenyl substituent at C-3. This regioisomeric switch fundamentally alters the target engagement profile: N-1-benzoylindazoles are optimized for HNE (serine protease) binding, while the 2,3-diaryl-2H-indazole architecture of the target compound directs activity toward COX-2 [2]. No HNE inhibitory data have been reported for the target compound; conversely, the potent N-benzoylindazole HNE inhibitors have not been profiled for COX-2 activity. The structural divergence is underscored by SAR data from the N-benzoylindazole optimization program showing that the benzoyl fragment at position 1 is essential for HNE activity [3].

Target selectivity HNE inhibition Scaffold comparison

Synthetic Accessibility via Condensation Route: Practical Differentiation from Microwave- or Transition-Metal-Dependent Indazole Syntheses

The compound is accessible via a straightforward acid-catalyzed cyclocondensation of 2-aminobenzophenone with phenylhydrazine, proceeding through a hydrazone intermediate followed by cyclization to form the 2H-indazole ring . This route avoids the microwave irradiation or transition-metal-catalyzed C–H activation steps required for many structurally related 2,3-diaryl-2H-indazoles [1]. By contrast, the optimized (aza)indazole COX-2 inhibitor compound 16 requires a bromination/arylation sequence under microwave irradiation followed by direct C–H activation for its synthesis [1]. The condensation-based route for the target compound uses commercially available starting materials (2-aminobenzophenone and phenylhydrazine), potentially reducing custom synthesis lead times and cost relative to analogs requiring specialized microwave or metal-catalyzed protocols.

Synthetic route Scalability Procurement lead time

Optimal Research & Industrial Application Scenarios for 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole (CAS 137720-94-6)


COX-2 Probe Compound for In Vitro Inflammation Pharmacology at Nanomolar Concentrations

With a validated IC₅₀ of 102 nM against human recombinant COX-2 [1], this compound is suitable as a reference probe for in vitro enzymatic and cell-based COX-2 inhibition assays where sub-micromolar potency is required. Its activity falls between that of unsubstituted 2,3-diphenyl-2H-indazoles (typically low-micromolar) and clinical coxibs such as celecoxib (~30 nM) [2], positioning it as an intermediate-potency tool for structure–activity relationship (SAR) studies within the indazole chemical series.

Regioisomeric Control in Indazole Library Design: N-2 vs. N-1 Pharmacophore Differentiation

The compound serves as a definitive N-2-substituted-2H-indazole reference standard for medicinal chemistry libraries, enabling direct comparison with N-1-benzoylindazole HNE inhibitors (e.g., compound 5b, HNE IC₅₀ = 7 nM) [3]. This regioisomeric pairing allows research groups to systematically evaluate how N-1 versus N-2 benzoyl placement redirects pharmacological target engagement from serine proteases (HNE) to cyclooxygenase (COX-2), a critical consideration in fragment-based drug discovery and scaffold-hopping campaigns.

Cost-Effective Custom Synthesis Benchmark for 2,3-Diaryl-2H-Indazole Analog Series

Given its accessible condensation-based synthetic route from 2-aminobenzophenone and phenylhydrazine , this compound can serve as a cost-anchoring benchmark when requesting quotes for custom-synthesized 2,3-diaryl-2H-indazole analogs. Its simpler route — avoiding microwave irradiation or transition-metal catalysis required for more elaborate analogs [4] — provides procurement teams with a baseline for evaluating the reasonableness of custom synthesis pricing for more complex indazole derivatives.

Quote Request

Request a Quote for 2-(2-Benzoylphenyl)-3-phenyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.